2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 477879-84-8
VCID: VC2980042
InChI: InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15)
SMILES: CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol

2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

CAS No.: 477879-84-8

Cat. No.: VC2980042

Molecular Formula: C11H9N3O

Molecular Weight: 199.21 g/mol

* For research use only. Not for human or veterinary use.

2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile - 477879-84-8

Specification

CAS No. 477879-84-8
Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
IUPAC Name 2-(8-methyl-4-oxo-3H-quinazolin-2-yl)acetonitrile
Standard InChI InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15)
Standard InChI Key ZKYWJCQFQKCWAS-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N
Canonical SMILES CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N

Introduction

Chemical Identity and Basic Properties

2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a heterocyclic compound belonging to the quinazolinone family. It features a methyl group at position 8 of the quinazoline ring system, an oxo group at position 4, and an acetonitrile functional group attached at position 2. The compound is characterized by the following identifiers and properties:

ParameterValue
CAS Registry Number477879-84-8
Molecular FormulaC₁₁H₉N₃O
Molecular Weight199.21 g/mol
SMILES NotationCC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N
IUPAC Name2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Synonyms(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile; 2-(8-METHYL-4-OXO-3H-QUINAZOLIN-2-YL)ACETONITRILE

The compound possesses a distinctive chemical structure that contributes to its potential pharmaceutical properties and reactivity patterns .

Structural Characteristics

Molecular Structure

The molecular structure of 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile features a quinazoline core, which consists of a benzene ring fused with a pyrimidine ring. The compound contains several key structural elements:

  • A quinazolinone ring system serving as the core scaffold

  • A methyl substituent at position 8 of the benzene portion

  • An oxo (carbonyl) group at position 4

  • An acetonitrile (-CH₂CN) functional group attached at position 2

This structural arrangement creates a planar heterocyclic system with specific electronic and spatial characteristics .

Spectroscopic Data

While comprehensive spectroscopic data specific to 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is limited in the available literature, related quinazolinone compounds provide valuable insights into its expected spectral properties. For example, studies on similar quinazolinone derivatives have reported the following general spectroscopic characteristics:

Spectroscopic MethodExpected Characteristic Features
¹H NMRSignals for methyl group (δ ~2.0-2.1 ppm), methylene protons of acetonitrile group (δ ~4.8-5.0 ppm), aromatic protons (δ ~7.3-8.1 ppm), and potential NH signal (δ ~9.0-10.5 ppm)
¹³C NMRSignals for carbonyl carbon (δ ~161-162 ppm), nitrile carbon (δ ~117-119 ppm), methylene carbon (δ ~35-40 ppm), methyl carbon (δ ~17-24 ppm), and aromatic carbons (δ ~120-140 ppm)
IRCharacteristic absorption bands for C≡N stretch (~2200-2260 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), and aromatic C=C stretch (~1450-1600 cm⁻¹)

These spectroscopic features would be essential for structural confirmation and purity assessment of the compound .

Relationship to Similar Compounds

2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile belongs to a broader family of quinazolinone derivatives, many of which have been investigated for their biological activities. Several structurally related compounds include:

CompoundCAS NumberStructural Difference
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile30750-23-3Lacks the methyl group at position 8
2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile179912-34-6Has a bromo substituent at position 6 instead of a methyl group at position 8
2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrileN/AContains additional methylphenyl and oxy substituents

The quinazolinone scaffold is present in numerous biologically active compounds, with various substitution patterns affecting their pharmacological properties. The specific methyl and acetonitrile substitution pattern in 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile may confer unique biological properties compared to other quinazolinone derivatives .

Biological Activities and Applications

Biological ActivityDescription
AnticonvulsantSeveral quinazolinone derivatives have been evaluated for anticonvulsant properties
Anti-inflammatoryCertain quinazolinone derivatives exhibit anti-inflammatory effects
AntimicrobialSome compounds in this class possess antibacterial and antifungal activities
AnticancerVarious quinazolinone derivatives have shown potential anticancer properties

The specific methyl substitution at position 8 and acetonitrile group at position 2 may confer unique biological properties to 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, potentially differentiating its activity profile from other quinazolinone derivatives .

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